
3,4,5-Trimethoxycinnamanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxycinnamanilide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors and has been found to be effective in inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways.
作用機序
3,4,5-Trimethoxycinnamanilide works by inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways. JAK2 is involved in the activation of various downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. The inhibition of JAK2 activity leads to the downregulation of downstream signaling pathways, resulting in the suppression of inflammation and immune responses.
生化学的および生理学的効果
3,4,5-Trimethoxycinnamanilide has been found to have various biochemical and physiological effects. It has been found to be effective in the suppression of inflammation and immune responses. It has also been found to have anti-proliferative effects on cancer cells. In addition, it has been found to have neuroprotective effects and has been studied for its potential therapeutic applications in neurodegenerative diseases.
実験室実験の利点と制限
3,4,5-Trimethoxycinnamanilide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 3,4,5-Trimethoxycinnamanilide in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. In addition, its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 3,4,5-Trimethoxycinnamanilide. One area of research is the development of more potent JAK inhibitors based on the structure of 3,4,5-Trimethoxycinnamanilide. Another area of research is the study of the effects of 3,4,5-Trimethoxycinnamanilide on various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, further research is needed to determine the safety and efficacy of 3,4,5-Trimethoxycinnamanilide in humans. Overall, 3,4,5-Trimethoxycinnamanilide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Conclusion
In conclusion, 3,4,5-Trimethoxycinnamanilide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of JAK2, a key mediator of cytokine signaling pathways. It has been found to have various biochemical and physiological effects, including the suppression of inflammation and immune responses. While there are limitations to its use in lab experiments, 3,4,5-Trimethoxycinnamanilide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
合成法
The synthesis of 3,4,5-Trimethoxycinnamanilide involves the reaction of 3,4,5-trimethoxycinnamic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3,4,5-Trimethoxycinnamanilide.
科学的研究の応用
3,4,5-Trimethoxycinnamanilide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways. The inhibition of JAK2 activity leads to the downregulation of downstream signaling pathways, resulting in the suppression of inflammation and immune responses. 3,4,5-Trimethoxycinnamanilide has been found to be effective in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
特性
CAS番号 |
10263-44-2 |
|---|---|
製品名 |
3,4,5-Trimethoxycinnamanilide |
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC名 |
(E)-N-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO4/c1-21-15-11-13(12-16(22-2)18(15)23-3)9-10-17(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+ |
InChIキー |
NAMIBPVVEFIUEE-MDZDMXLPSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
同義語 |
N-Phenyl-3-(3,4,5-trimethoxyphenyl)propenamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



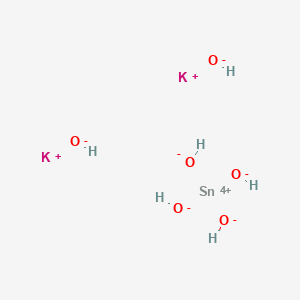
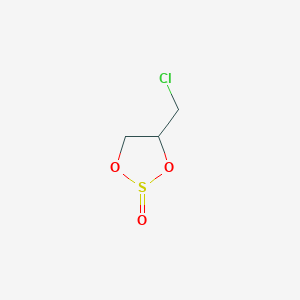
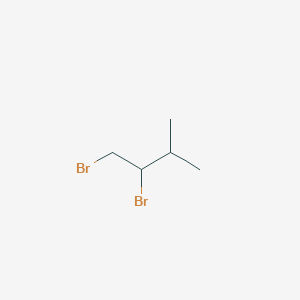
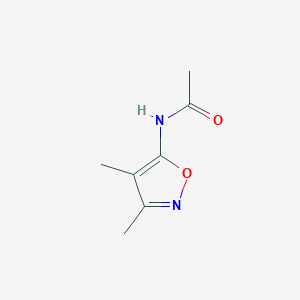
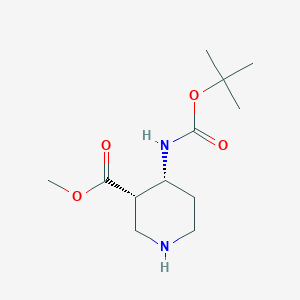
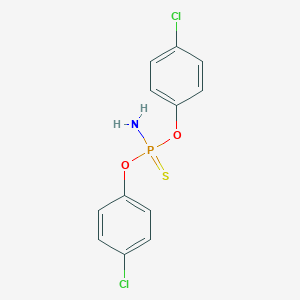
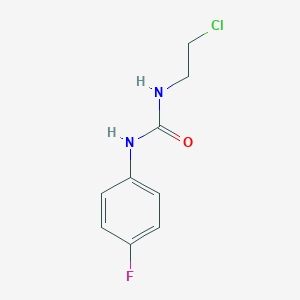
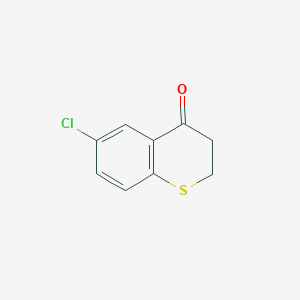
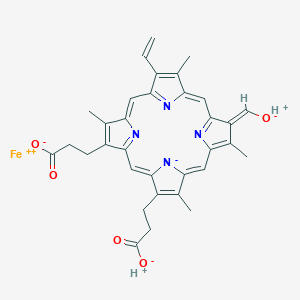
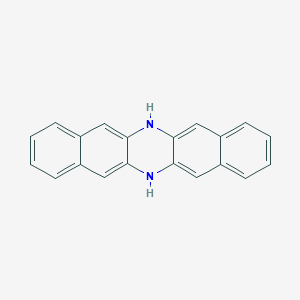
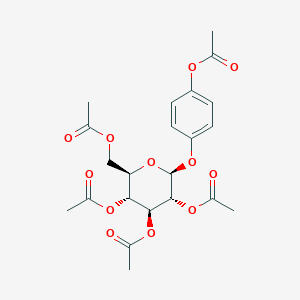
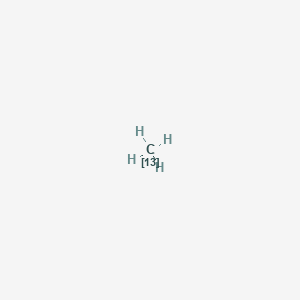
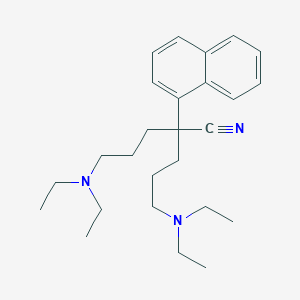
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)